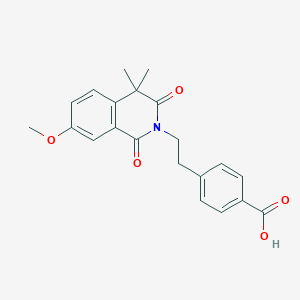

4-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzoic acid

Vue d'ensemble

Description

4-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzoic acid is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H22N2O5S

- Molecular Weight : 402.46 g/mol

- CAS Number : 33456-68-7

The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and may have implications in metabolic disorders such as obesity and diabetes.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). For instance, in vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in LNCaP prostate cancer cells .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity. Research indicates that it can reduce the secretion of pro-inflammatory cytokines in immune cells. This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Properties

Another notable biological activity is its antioxidant capability. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This effect is particularly important in preventing cellular damage associated with chronic diseases.

Study 1: Antitumor Efficacy

In a study published in Cancer Research, the effects of this compound on LNCaP cells were evaluated. The results indicated that treatment with the compound at concentrations ranging from 10 to 50 μM led to a significant reduction in cell proliferation and increased apoptosis markers .

Study 2: Metabolic Regulation

A metabolic study conducted on HepG2 cells demonstrated that the compound effectively inhibited fatty acid synthesis by downregulating ACC activity. The IC50 value was determined to be less than 0.3 mg/kg in vivo, suggesting potent metabolic regulatory effects .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

The primary application of 4-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzoic acid lies in its medicinal properties. Research indicates that derivatives of isoquinoline compounds exhibit various pharmacological activities, including:

- Antidiabetic Effects : The compound is related to gliquidone, an antidiabetic medication that acts as a sulfonylurea. It functions by stimulating insulin secretion from pancreatic beta cells and improving glucose tolerance in diabetic models .

- Antioxidant Activity : Isoquinoline derivatives have been studied for their antioxidant properties, which can help mitigate oxidative stress in cells, potentially preventing chronic diseases associated with oxidative damage .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that include:

- Condensation Reactions : These are crucial for forming the isoquinoline structure.

- Functional Group Modifications : Various chemical modifications are employed to introduce the methoxy and benzoic acid functionalities.

A detailed understanding of these synthetic pathways is essential for optimizing yield and purity in pharmaceutical applications.

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

These studies indicate that the compound not only has potential as a therapeutic agent but also as a lead compound for further drug development.

Propriétés

IUPAC Name |

4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21(2)17-9-8-15(27-3)12-16(17)18(23)22(20(21)26)11-10-13-4-6-14(7-5-13)19(24)25/h4-9,12H,10-11H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRFBVBVVYGSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145965 | |

| Record name | UL-DF 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103625-42-9 | |

| Record name | UL-DF 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UL-DF 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.